

DL-Homocysteine vs. Homocysteine Thiolactone: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *DL-Homocysteine*

Cat. No.: *B109187*

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For researchers, scientists, and drug development professionals, understanding the distinct biological activities of homocysteine and its metabolites is crucial for accurate experimental design and interpretation. This guide provides an objective comparison of **DL-Homocysteine** and its highly reactive derivative, Homocysteine Thiolactone, supported by experimental data, detailed protocols, and pathway visualizations.

While both **DL-Homocysteine** and Homocysteine Thiolactone are related to the metabolism of the amino acid methionine, their effects in biological assays differ significantly. Homocysteine Thiolactone, a cyclic thioester, is notably more reactive and cytotoxic than homocysteine. This increased toxicity is primarily attributed to its ability to covalently modify proteins through a process called N-homocysteinylation, a reaction not observed with **DL-Homocysteine**.

Quantitative Comparison of Biological Effects

The following tables summarize the quantitative differences in the biological activities of **DL-Homocysteine** and Homocysteine Thiolactone based on available experimental data.

Biological Assay	Test System	DL-Homocysteine	Homocysteine Thiolactone	Reference
Induction of Apoptosis	Human Umbilical Vein Endothelial Cells (HUVECs)	1% of apoptotic cells at 200 μ M	30% of apoptotic cells at 200 μ M	[1]
Na ⁺ /K ⁺ -ATPase Activity	Rat Brain Cortex Homogenates	8.60% increase (not statistically significant)	25.12% increase (statistically significant)	[2]

Key Differences in Mechanism of Action

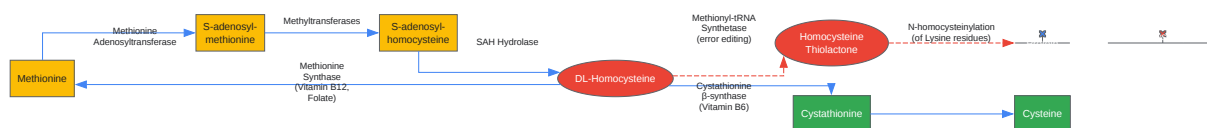
The primary mechanistic difference lies in the chemical reactivity of the two molecules.

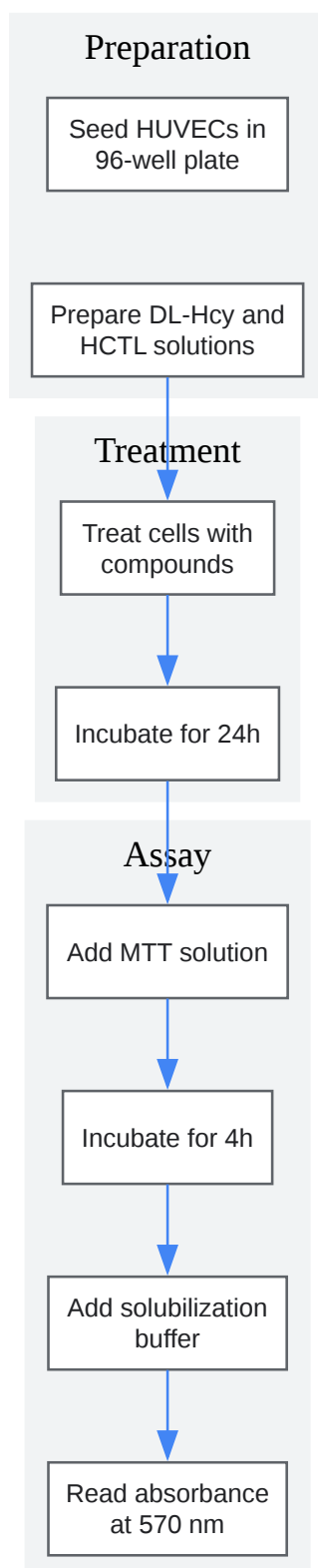
DL-Homocysteine: A standard amino acid that participates in metabolic pathways such as the methionine cycle and the transsulfuration pathway. Its pathological effects at elevated concentrations are often linked to oxidative stress and disruption of normal cellular signaling.

Homocysteine Thiolactone: A highly reactive cyclic thioester formed from an error-editing reaction by methionyl-tRNA synthetase. Its key mechanism of toxicity is the N-homocysteinylation of proteins, where it acylates the ϵ -amino groups of lysine residues. This modification can lead to protein damage, aggregation, and altered function.[\[3\]](#)[\[4\]](#)

Signaling Pathways and Metabolic Fate

The metabolic pathways of homocysteine and the formation of homocysteine thiolactone are critical to understanding their biological roles.





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